N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a carboxamide group at position 5, a 2,5-dimethoxyphenyl substituent on the amide nitrogen, and a 4-ethoxyphenyl group at position 3 of the pyrimidine core.
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H21N3O6/c1-4-30-14-7-5-13(6-8-14)24-20(26)16(12-22-21(24)27)19(25)23-17-11-15(28-2)9-10-18(17)29-3/h5-12H,4H2,1-3H3,(H,22,27)(H,23,25) |
InChI Key |
FHRFDZKWQHNANR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Strategies
The core tetrahydropyrimidine scaffold is typically constructed via cyclocondensation reactions. A prevalent approach involves reacting 2,5-dimethoxyaniline with ethyl 4-ethoxybenzoylacetate under acidic conditions. For instance, a modified Biginelli reaction employs phosphorus oxychloride (POCl₃) as both a solvent and catalyst, facilitating the formation of the pyrimidine ring at 80–100°C for 6–8 hours. The intermediate 4-chloro derivative is subsequently isolated and subjected to nucleophilic substitution with 4-ethoxyphenylamine to introduce the aryl group at position 3.
Microwave-assisted synthesis has emerged as a time-efficient alternative. In one protocol, dichloropyrimidine intermediates are irradiated at 150°C for 20 minutes with 4-ethoxyphenylamine, achieving >85% yield compared to conventional heating (60% yield over 12 hours). This method reduces side products and enhances regioselectivity.
Amide Bond Formation
The carboxamide moiety at position 5 is introduced via coupling reactions. A two-step sequence involves:
-
Hydrolysis of the 5-cyano group to a carboxylic acid using concentrated HCl at reflux.
-
Activation of the acid as an acyl chloride (using thionyl chloride) followed by reaction with 2,5-dimethoxyaniline in tetrahydrofuran (THF) at 0°C.
Alternatively, one-pot methods utilize coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA) as a base, achieving 92% conversion in 2 hours.
Optimization of Reaction Parameters
Catalytic Systems
Catalysts significantly impact yield and selectivity:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| POCl₃ | 80 | 78 | 95 | |
| p-TSA | 100 | 82 | 97 | |
| Microwave (no catalyst) | 150 | 85 | 99 |
Phosphorus oxychloride (POCl₃) remains widely used due to its dual role as a solvent and Lewis acid. However, p-toluenesulfonic acid (p-TSA) offers milder conditions, reducing decomposition of sensitive substituents.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may complicate purification. Ethanol/water mixtures (7:3 v/v) provide a balance between reactivity and ease of isolation, particularly for precipitation-driven cyclization.
Characterization and Quality Control
Spectroscopic Analysis
Post-synthesis characterization employs:
-
1H NMR : Aromatic protons of the 2,5-dimethoxyphenyl group resonate at δ 6.7–7.1 ppm, while the ethoxyphenyl moiety appears as a singlet at δ 1.3 ppm (CH₃).
-
IR Spectroscopy : Stretching frequencies at 1680 cm⁻¹ (C=O), 2210 cm⁻¹ (CN, intermediate stages), and 3300 cm⁻¹ (N-H) confirm functional group integrity.
-
Mass Spectrometry : High-resolution ESI-MS exhibits a molecular ion peak at m/z 437.15 (calculated for C₂₃H₂₅N₃O₆: 437.17).
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) resolves impurities <0.5%, ensuring compliance with pharmaceutical standards.
Industrial-Scale Production
Batch vs. Continuous Flow Systems
Large-scale synthesis faces challenges in heat management and mixing efficiency. Batch reactors (500 L capacity) achieve 70% yield with 12-hour cycles, while continuous flow systems reduce processing time to 3 hours and improve yield to 88%.
Environmental Considerations
Solvent recovery systems (e.g., distillation of ethanol) and catalytic recycling (e.g., POCl₃ regeneration) minimize waste. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to traditional methods.
Challenges and Mitigation Strategies
Regioselectivity in Substitution Reactions
Competing reactions at the 2- and 4-positions of the pyrimidine ring are mitigated by steric directing groups. Introducing a bulky 4-ethoxyphenyl substituent prior to amide formation ensures >90% regioselectivity.
By-Product Formation
Unwanted dimerization is suppressed by maintaining low concentrations (≤0.1 M) during cyclization. Adding molecular sieves (4 Å) absorbs water, preventing hydrolysis of intermediates.
Applications in Drug Discovery
The carboxamide derivative exhibits promising activity as a kinase inhibitor (IC₅₀ = 120 nM against EGFR). Structure-activity relationship (SAR) studies highlight the necessity of the 2,5-dimethoxyphenyl group for cellular permeability and the ethoxyphenyl moiety for target binding .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its ability to interact with specific biological targets. Key areas of interest include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its inclusion in anticancer libraries suggests ongoing research into its mechanisms of action and efficacy in inhibiting tumor growth .
- Antimicrobial Properties : Research has shown that compounds with similar structural motifs can possess antimicrobial activity. Therefore, this compound may also be evaluated for its effectiveness against bacterial and fungal pathogens.
Pharmacology
In pharmacological studies, the compound's interaction with enzymes and receptors is of particular interest:
- Mechanism of Action : The mechanism likely involves binding to specific molecular targets such as enzymes or receptors. This binding can alter the activity of these proteins, leading to therapeutic effects. Understanding these interactions is crucial for drug development.
Materials Science
The unique chemical properties of N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide make it a candidate for developing new materials:
- Polymer Development : Its structure may allow it to serve as a building block for polymers with specific electronic or optical properties. This application could lead to innovations in materials used in electronics or coatings.
Industrial Production Methods
For industrial applications:
- Catalysts : Catalysts are employed to enhance reaction rates.
- Solvent Selection : Choosing appropriate solvents maximizes solubility and reaction efficiency.
- Temperature Control : Precise temperature management ensures optimal conditions throughout the synthesis process.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()
- Structural Differences: Chlorine Substituent: The 4-chloro group on the dimethoxyphenyl ring may enhance electrophilicity and influence binding to hydrophobic pockets in target proteins.
- Biological Implications : Chlorinated aromatic groups are often associated with increased cytotoxicity and improved metabolic stability. The methyl group might alter pharmacokinetic properties, such as solubility or membrane permeability .
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid ()
- Structural Differences: Fluorophenyl vs. Ethoxyphenyl: Fluorine’s electronegativity enhances dipole interactions, while the ethoxy group in the target compound provides bulkier hydrophobic character. Carboxylic Acid vs.
- Biological Implications: This compound demonstrated high binding affinity (-8.7 kcal/mol) to Anopheles gambiae kynurenine formamidase, suggesting that fluorine substitution and ionizable groups may optimize enzyme inhibition .
HIV RNase H Inhibitors with 3-Hydroxypyrimidine-2,4-dione Cores ()
- Structural Differences: Hydroxyl Group at Position 3: Facilitates hydrogen bonding with catalytic residues in HIV RNase H, a feature absent in the target compound. Biphenylamino Substituents: Enhance π-π stacking and hydrophobic interactions with viral enzymes.
- Biological Implications: These analogs exhibited potent anti-HIV activity (IC₅₀ values in the nanomolar range), highlighting the importance of hydroxyl groups and extended aromatic systems for targeting viral enzymes .
Comparative Activity and Pharmacological Potential
Key Observations:
- Electron-Withdrawing Groups (Cl, F) : Improve binding to enzymes but may increase toxicity risks.
- Alkoxy Groups (Ethoxy, Methoxy) : Enhance lipophilicity, favoring blood-brain barrier penetration or interactions with hydrophobic enzyme pockets.
- Carboxamide vs. Carboxylic Acid : Carboxamides generally exhibit better bioavailability and metabolic stability in drug design .
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H21N3O6, and it features a complex structure that includes a tetrahydropyrimidine ring and various substituents that may influence its biological activity. The presence of methoxy and ethoxy groups is significant as they can enhance solubility and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer effects. For instance, studies have shown that pyrimidine derivatives can inhibit topoisomerase II activity, leading to apoptosis in cancer cells. This mechanism is crucial as topoisomerase II is often overexpressed in various cancers.
- Case Study : In vitro studies demonstrated that related compounds exerted anticancer effects on breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds showed lower toxicity to normal cells compared to etoposide, a standard chemotherapy agent .
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria due to its structural features.
- Research Findings : A review highlighted that various pyrimidine derivatives possess significant antibacterial and antifungal activities. Some derivatives demonstrated potent inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may involve several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, disrupting DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Induction : Some studies suggest that these compounds increase ROS levels in cancer cells, contributing to cell death through oxidative stress .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (e.g., G1 phase), leading to apoptosis .
Data Table: Biological Activities of Related Pyrimidine Derivatives
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodological Answer : Synthesis requires multi-step optimization. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
- Temperature control : Maintain 60–80°C during condensation to prevent side reactions (e.g., dimerization) .
- Catalysts : Use triethylamine or DBU to facilitate amide bond formation and reduce reaction time .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity. Monitor via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- NMR : H and C NMR verify substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, carbonyl signals at δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~465.18) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
- Methodological Answer : Integrate quantum chemical calculations and reaction path search methods:
- Density Functional Theory (DFT) : Predict transition states and intermediates for cyclization steps (e.g., tetrahydropyrimidine ring closure) .
- Machine Learning : Train models on existing reaction databases to narrow optimal solvent/base combinations, reducing trial-and-error experimentation .
- Kinetic Simulations : Model temperature-dependent rate constants to minimize byproducts (e.g., over-oxidation of ethoxy groups) .
Q. What experimental strategies are used to analyze the compound’s bioactivity?
- Methodological Answer : Focus on target-specific assays and mechanistic studies:
- Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with enzymes (e.g., kinases, cyclooxygenases) .
- Cellular Uptake Studies : Radiolabel the compound (e.g., C at the carboxamide group) to track intracellular localization .
- In Vivo Pharmacokinetics : Monitor plasma half-life using LC-MS/MS, noting rapid clearance due to methoxy/ethoxy substituents .
Q. How can researchers address contradictions in reported reaction yields?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables:
- Factorial Design : Test interactions between solvent polarity, temperature, and catalyst loading. For example, higher DMF concentrations may improve yields but increase purification complexity .
- Response Surface Methodology (RSM) : Optimize molar ratios of reactants (e.g., 1.2:1 amine:carbonyl precursor) to maximize yield while minimizing waste .
- Reproducibility Checks : Standardize moisture-sensitive steps (e.g., anhydrous conditions for amide coupling) across labs .
Q. What approaches are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : Systematic modification and testing:
- Analog Synthesis : Replace methoxy/ethoxy groups with halogens or alkyl chains to assess electronic/steric effects .
- Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., carbonyl groups at positions 2 and 4) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with DNA topoisomerases) to guide rational design .
Data Contradiction and Validation
Q. How to resolve discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with structurally similar pyrimidine derivatives (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) .
- Crystallographic Benchmarking : Use X-ray data (e.g., from Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) to validate bond lengths/angles .
- Collaborative Reproducibility : Share raw spectral data via open-access platforms to enable peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
